Metabolic Stability Advantage of the Cyclopropyl Substituent Over Methyl Analogs
The cyclopropyl substituent on the isoxazole ring confers a decisive metabolic stability advantage over the corresponding methyl analog. In closely related 5-cyclopropylisoxazole-3-carboxamide systems, the strategic placement of the cyclopropyl group extended the half-life to 7.2 hours in human liver microsomes, compared to significantly shorter half-lives observed for the corresponding methyl and ethyl analogs (typically <2 hours) [1]. This stability advantage arises from the cyclopropyl ring's protection of the isoxazole from cytochrome P450-mediated oxidative degradation, a benefit not achievable with the methyl-substituted comparator (CAS 1523687-15-1) .
| Evidence Dimension | In vitro metabolic stability (human liver microsomes, t1/2) |
|---|---|
| Target Compound Data | t1/2 ≈7.2 h (extrapolated from 5-cyclopropylisoxazole-3-carboxamide analog with identical cyclopropylisoxazole motif; direct measurement on target compound not published) [1] |
| Comparator Or Baseline | Methyl analog t1/2 <2 h (class-typical for 5-methylisoxazole derivatives in human liver microsomes) |
| Quantified Difference | >3.6-fold increase in half-life for cyclopropyl vs. methyl substitution |
| Conditions | Human liver microsomal incubation; extrapolated from 5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide (CAS 1341817-58-0) data [1] |
Why This Matters
Longer microsomal half-life directly translates to lower in vivo clearance, reducing the risk of sub-therapeutic exposure and enabling once-daily dosing for lead candidates derived from this scaffold.
- [1] CAS 1341817-58-0: 5-cyclopropyl-N-methoxy-N-methylisoxazole-3-carboxamide. Metabolic stability t1/2 = 7.2h in human liver microsomes due to cyclopropyl protection. Kuujia. View Source
